Fmoc-PEG8-NHS Ester: A Comprehensive Technical Guide for Researchers
Fmoc-PEG8-NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG8-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, chemical biology, and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, an eight-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a controlled, sequential conjugation strategy. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the Fmoc-protected amine and reactive NHS ester provide versatile handles for covalent modification of biomolecules.[1][2][3] This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.
Physicochemical Properties
The key physicochemical properties of Fmoc-PEG8-NHS ester are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | References |
| Molecular Weight | 760.83 g/mol | [4] |
| Chemical Formula | C38H52N2O14 | [4] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in DMSO, DMF, and DCM | [3] |
| Storage Conditions | Store at -20°C, desiccated | [3] |
| Appearance | White to off-white solid | |
| CAS Number | 1334170-03-4 | [4] |
Core Mechanisms of Action
Fmoc-PEG8-NHS ester's utility stems from the distinct reactivity of its two terminal functional groups, allowing for a two-stage conjugation process.
NHS Ester-Mediated Amine Coupling
The primary reaction involves the NHS ester, which readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) under physiological to slightly basic conditions (pH 7.2-8.5) to form a stable amide bond.[6][7] This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[8]
NHS Ester Reaction with a Primary Amine.
Fmoc Group Deprotection
The Fmoc group serves as a protecting group for a primary amine. It is stable under acidic conditions but can be readily removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like DMF.[9][10] This deprotection step exposes a new primary amine, which can then be used for subsequent conjugation reactions.
Fmoc Deprotection to Reveal a Free Amine.
Experimental Protocols
The following sections provide detailed methodologies for the use of Fmoc-PEG8-NHS ester in common applications.
Protocol 1: Labeling of a Protein with Fmoc-PEG8-NHS Ester
This protocol describes the initial conjugation of the NHS ester to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Fmoc-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Fmoc-PEG8-NHS Ester Solution Preparation: Immediately before use, dissolve the Fmoc-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Fmoc-PEG8-NHS ester solution to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or overnight at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the Fmoc-PEG8-protein conjugate using an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4) to remove excess linker and quenching reagent.
Protocol 2: Fmoc Deprotection of the PEGylated Protein
This protocol describes the removal of the Fmoc group to expose a free amine.
Materials:
-
Fmoc-PEG8-protein conjugate
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Purification system (e.g., dialysis or SEC)
Procedure:
-
Solvent Exchange (if necessary): If the Fmoc-PEG8-protein conjugate is in an aqueous buffer, exchange it into DMF using a suitable method.
-
Deprotection Reaction: Add a solution of 20% (v/v) piperidine in DMF to the conjugate solution. Agitate the mixture at room temperature for 30 minutes.
-
Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by dialysis against the desired buffer or by SEC.
Protocol 3: Synthesis of a PROTAC using Fmoc-PEG8-NHS Ester
This protocol outlines a general strategy for synthesizing a Proteolysis-Targeting Chimera (PROTAC) using Fmoc-PEG8-NHS ester as a linker. This involves a sequential conjugation approach.
Materials:
-
E3 ligase ligand with a primary amine
-
Protein of Interest (POI) ligand with a carboxylic acid
-
Fmoc-PEG8-NHS ester
-
Amide coupling reagents (e.g., HATU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Piperidine
-
Reverse-phase HPLC for purification
Procedure:
-
Conjugation to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1.0 equivalent) and Fmoc-PEG8-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature until the E3 ligase ligand is consumed (monitor by LC-MS).
-
Purify the resulting Fmoc-PEG8-E3 ligase ligand conjugate by reverse-phase HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified conjugate in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Evaporate the solvent and purify the H2N-PEG8-E3 ligase ligand by reverse-phase HPLC.
-
-
Conjugation to POI Ligand:
-
Dissolve the POI ligand with a carboxylic acid (1.0 equivalent), the H2N-PEG8-E3 ligase ligand (1.1 equivalents), and an amide coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
Add a base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours (monitor by LC-MS).
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterization of Conjugates
Thorough characterization of the reaction products is crucial. Mass spectrometry (MS) is a primary tool for this purpose.
-
Expected Mass Shift: Upon successful conjugation of Fmoc-PEG8-NHS ester to a primary amine, the mass of the biomolecule will increase by the mass of the Fmoc-PEG8 moiety (mass of Fmoc-PEG8-NHS ester minus the mass of N-hydroxysuccinimide), which is approximately 646.7 g/mol . After Fmoc deprotection, the mass will decrease by the mass of the Fmoc group (222.2 g/mol ).
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to separate the reaction mixture and identify the desired product, unreacted starting materials, and any byproducts. High-resolution mass spectrometry can confirm the exact mass of the conjugate.[4][11]
Logical Workflow and Application in Targeted Drug Delivery
Fmoc-PEG8-NHS ester is a key component in the construction of complex bioconjugates for targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs. The following diagram illustrates a general workflow for its application.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. enovatia.com [enovatia.com]
- 4. sciex.com [sciex.com]
- 5. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
